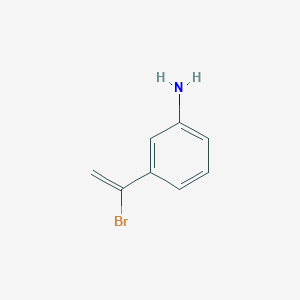![molecular formula C25H43NO3 B14191912 N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide CAS No. 920277-36-7](/img/structure/B14191912.png)
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a heptyl side chain and a dihydroxyundecan substituent, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the molecule. One common approach is to start with a protected form of the dihydroxyundecan precursor, followed by coupling with the benzamide core under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the benzamide core can produce amines .
Applications De Recherche Scientifique
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]pentacosanamide: A ceramide with similar structural features.
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide: Another ceramide with a different side chain.
Uniqueness
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
920277-36-7 |
|---|---|
Formule moléculaire |
C25H43NO3 |
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide |
InChI |
InChI=1S/C25H43NO3/c1-3-5-7-9-11-13-15-24(28)23(20-27)26-25(29)22-18-16-21(17-19-22)14-12-10-8-6-4-2/h16-19,23-24,27-28H,3-15,20H2,1-2H3,(H,26,29)/t23-,24+/m0/s1 |
Clé InChI |
NEEDFXNHFJVGRW-BJKOFHAPSA-N |
SMILES isomérique |
CCCCCCCC[C@H]([C@H](CO)NC(=O)C1=CC=C(C=C1)CCCCCCC)O |
SMILES canonique |
CCCCCCCCC(C(CO)NC(=O)C1=CC=C(C=C1)CCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)


![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)
![Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-](/img/structure/B14191875.png)

![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)
![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)

![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)
![Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B14191909.png)

